SLV-2436

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

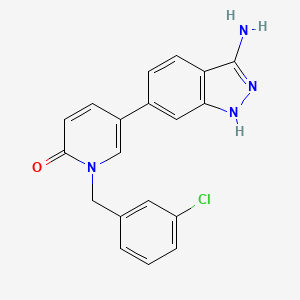

5-(3-amino-1H-indazol-6-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN4O/c20-15-3-1-2-12(8-15)10-24-11-14(5-7-18(24)25)13-4-6-16-17(9-13)22-23-19(16)21/h1-9,11H,10H2,(H3,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVUADHJKWJHAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C3=CC4=C(C=C3)C(=NN4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of SLV-2436: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action for SLV-2436, a potent and selective inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the compound's core biological functions, supported by available quantitative data, experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

This compound, also known as SEL201-88 or SEL-201, has emerged as a significant research tool for investigating the roles of MNK1 and MNK2 in various cellular processes, including cancer biology. Its high potency and ATP-competitive nature make it a valuable agent for elucidating the downstream effects of MNK inhibition.

Core Mechanism of Action: Inhibition of MNK1 and MNK2

This compound functions as a highly potent, ATP-competitive inhibitor of both MNK1 and MNK2 isoforms.[1][2][3][4] By binding to the ATP-binding pocket of these kinases, this compound effectively blocks their catalytic activity, thereby preventing the phosphorylation of their downstream substrates. The primary and most well-characterized substrate of MNK1 and MNK2 is the eukaryotic initiation factor 4E (eIF4E). The phosphorylation of eIF4E is a critical step in the initiation of cap-dependent mRNA translation, a process that is often dysregulated in cancer to promote the synthesis of proteins involved in cell growth, proliferation, and survival.

The inhibition of MNK1 and MNK2 by this compound leads to a reduction in phosphorylated eIF4E (p-eIF4E) levels. This, in turn, is expected to selectively decrease the translation of mRNAs with complex 5' untranslated regions (UTRs), which often encode for oncoproteins such as c-Myc and Cyclin D1. The therapeutic potential of this compound in oncology is therefore attributed to its ability to suppress the expression of key drivers of tumorigenesis and metastasis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its activity and properties.

| Parameter | Value | Species/Assay | Reference |

| IC50 (MNK1) | 10.8 nM | In vitro kinase assay | [1][2][3][4] |

| IC50 (MNK2) | 5.4 nM | In vitro kinase assay | [1][2][3][4] |

| CAS Number | 2095704-43-9 | N/A | [1][2][5] |

| Molecular Formula | C19H15ClN4O | N/A | [2] |

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to the discovering institutions, this section outlines the general methodologies that would be employed to characterize the mechanism of action of this compound, based on the available information.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MNK1 and MNK2.

Methodology:

-

Reagents: Recombinant human MNK1 and MNK2 enzymes, a suitable substrate (e.g., a peptide corresponding to the phosphorylation site of eIF4E), ATP (adenosine triphosphate), and this compound at various concentrations.

-

Procedure: The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of this compound in a reaction buffer. The reaction is started by the addition of ATP.

-

Detection: The level of substrate phosphorylation is quantified. This is typically done using methods such as:

-

Radiometric assay: Utilizing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based assay: Employing a system where the amount of ATP remaining after the reaction is inversely proportional to a light signal.

-

Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinome Selectivity Profiling

Objective: To assess the selectivity of this compound against a broad panel of kinases.

Methodology:

-

Platform: A large-scale kinase screening platform, such as the KINOMEscan™ competitive binding assay, is utilized.[1]

-

Procedure: this compound at a fixed concentration (e.g., 1 µM) is incubated with a panel of several hundred kinases. The assay measures the ability of the compound to displace a proprietary ligand from the ATP-binding site of each kinase.

-

Data Analysis: The results are typically reported as the percentage of control, where a lower percentage indicates stronger binding and potential inhibition. This allows for the identification of off-target kinases and provides a measure of the compound's selectivity. The binding profile for this compound is notably concentrated in the CAMK family of kinases, which includes MNK1 and MNK2.[1]

Cellular Assays for Target Engagement and Downstream Effects

Objective: To confirm that this compound inhibits the MNK pathway in a cellular context and to observe its effects on cancer cell properties.

Methodology:

-

Cell Lines: Cancer cell lines known to have upregulated MNK signaling, such as KIT-mutant melanoma cells, are used.[1]

-

Treatment: Cells are treated with varying concentrations of this compound for a specified period.

-

Western Blotting: To assess target engagement, cell lysates are analyzed by Western blotting using antibodies specific for total and phosphorylated eIF4E. A dose-dependent decrease in p-eIF4E would confirm target engagement.

-

Oncogenicity and Metastasis Assays:

-

Colony Formation Assay: To assess the effect on anchorage-independent growth, a hallmark of oncogenicity.

-

Transwell Migration/Invasion Assay: To evaluate the impact on the metastatic potential of the cancer cells.

-

-

Data Analysis: The results from these assays are quantified and compared between treated and untreated cells to determine the effect of this compound on these cellular phenotypes.

In Vivo Pharmacokinetic and Efficacy Studies

Objective: To evaluate the pharmacokinetic profile and anti-tumor efficacy of this compound in an animal model.

Methodology:

-

Animal Model: Immunocompromised mice bearing xenografts of human cancer cells (e.g., KIT-mutant melanoma) are often used.

-

Pharmacokinetics:

-

This compound is administered to mice via different routes (e.g., oral, intravenous).[1]

-

Blood samples are collected at various time points.

-

The concentration of this compound in the plasma is determined using a suitable analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

-

Pharmacokinetic parameters such as half-life, Cmax, and bioavailability are calculated.

-

-

Efficacy:

-

Mice with established tumors are treated with this compound or a vehicle control over a defined period.

-

Tumor volume is measured regularly.

-

At the end of the study, tumors may be excised and analyzed for biomarkers of MNK inhibition (e.g., p-eIF4E levels).

-

-

Data Analysis: Tumor growth curves are plotted to compare the efficacy of this compound with the control. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

References

The Role of SLV-2436 (SEL201) in the Inhibition of eIF4E Phosphorylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 4E (eIF4E) is a critical component of the mRNA cap-binding complex and a key regulator of protein synthesis. Its activity is frequently dysregulated in a wide array of human cancers, contributing to oncogenesis and therapeutic resistance. The phosphorylation of eIF4E at Serine 209 (Ser209) is a pivotal post-translational modification that enhances its oncogenic potential. This phosphorylation event is exclusively catalyzed by the MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). Consequently, the inhibition of MNK1/2 presents a compelling therapeutic strategy for cancers dependent on the eIF4E signaling axis.

This technical guide provides an in-depth analysis of SLV-2436 (also known as SEL201), a potent and selective inhibitor of MNK1 and MNK2, and its role in the modulation of eIF4E phosphorylation. We will explore its mechanism of action, present key preclinical data, and detail relevant experimental protocols for its characterization.

This compound (SEL201): A Potent Dual MNK1/2 Inhibitor

This compound is a small molecule, ATP-competitive inhibitor of both MNK1 and MNK2. Its high potency and selectivity make it a valuable tool for investigating the biological consequences of MNK inhibition and a promising candidate for clinical development.

Quantitative Data on this compound (SEL201) Activity

The following table summarizes the key quantitative data for this compound (SEL201) from in vitro and cellular assays.

| Parameter | Target | Value | Cell Line/System | Reference |

| IC50 | MNK1 | 10.8 nM | Biochemical Assay | [1][2] |

| MNK2 | 5.4 nM | Biochemical Assay | [1][2] | |

| Cellular p-eIF4E Inhibition | p-eIF4E (Ser209) | Potent inhibition observed | AML cell lines and primary patient-derived AML cells | [3] |

| In Vivo p-eIF4E Inhibition | p-eIF4E (Ser209) | Potent inhibition after oral administration | Xenograft tumors | [4] |

| Anti-leukemic Activity | Cell Growth | Growth inhibitory effects | AML cell lines | [3] |

| Apoptosis | Induction of apoptosis | AML cell lines | [3] | |

| Colony Formation | Suppression of leukemic progenitor colony formation | AML cells | [3] |

Mechanism of Action: Inhibition of the MNK-eIF4E Signaling Pathway

The canonical pathway leading to eIF4E phosphorylation involves the activation of the Ras/Raf/MEK/ERK and p38 MAPK signaling cascades by extracellular stimuli such as growth factors and stress. Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2. The MNK kinases, in turn, specifically phosphorylate eIF4E at Ser209. This compound (SEL201) directly inhibits the kinase activity of MNK1 and MNK2, thereby preventing the phosphorylation of eIF4E and attenuating its pro-oncogenic functions.

Signaling Pathway Diagram

Caption: The MNK-eIF4E signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of MNK inhibitors and their effects on eIF4E phosphorylation. Below are representative protocols for key experiments.

In Vitro MNK Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of purified MNK1 or MNK2.

Objective: To determine the IC50 value of this compound for MNK1 and MNK2.

Materials:

-

Recombinant active MNK1 or MNK2 enzyme.

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Substrate: A peptide substrate for MNK, such as a derivative of the eIF4E N-terminus, or a general kinase substrate like Myelin Basic Protein (MBP).

-

[γ-³²P]ATP or [γ-³³P]ATP.

-

This compound (SEL201) at various concentrations.

-

Phosphocellulose paper (P81).

-

1% Phosphoric acid.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, the MNK substrate, and the desired concentration of this compound.

-

Add the MNK1 or MNK2 enzyme to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated radiolabeled ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value.

Western Blot for Phospho-eIF4E (Ser209)

This cellular assay determines the effect of this compound on the phosphorylation of eIF4E in intact cells.

Objective: To assess the dose-dependent inhibition of eIF4E phosphorylation by this compound in a cellular context.

Materials:

-

Cancer cell line of interest (e.g., AML cell line like MOLM-13 or MV4-11).

-

Cell culture medium and supplements.

-

This compound (SEL201) at various concentrations.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: rabbit anti-phospho-eIF4E (Ser209) and mouse or rabbit anti-total eIF4E.

-

Secondary antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2-24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-eIF4E (Ser209) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF4E or a loading control like β-actin.

Experimental Workflow Diagram

References

The Discovery and Preclinical Development of SEL201 (SLV-2436): A MNK1/2 Inhibitor for Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SEL201 (also known as SLV-2436) is a potent, ATP-competitive small molecule inhibitor of MAPK-interacting kinases 1 and 2 (MNK1/2). Developed by Ryvu Therapeutics, SEL201 has been investigated for its therapeutic potential in oncology, with a primary focus on Acute Myeloid Leukemia (AML). By inhibiting MNK1/2, SEL201 prevents the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) on serine 209, a critical step in the translation of oncogenic proteins. Preclinical studies have demonstrated the anti-leukemic activity of SEL201, including the suppression of AML cell proliferation, induction of apoptosis, and inhibition of leukemic progenitor colony formation. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of SEL201, including available quantitative data, detailed experimental methodologies, and a visualization of the targeted signaling pathway.

Introduction to SEL201 (this compound)

SEL201 is a novel kinase inhibitor that targets MNK1 and MNK2.[1] These kinases are downstream effectors of the mitogen-activated protein kinase (MAPK) signaling pathways and play a crucial role in regulating mRNA translation through the phosphorylation of eIF4E.[2][3] The dysregulation of the MNK-eIF4E axis is implicated in the pathogenesis of various cancers, including AML, making it an attractive target for therapeutic intervention.[2]

Discovery and Chemical Properties

While the specific details of the initial discovery and synthesis of SEL201 are not extensively published in peer-reviewed literature, it belongs to a class of compounds with a pyrazolo[3,4-b]pyridine core structure, which has been explored for MNK inhibition.[4][5]

Chemical Structure: The chemical structure of SEL201 has not been publicly disclosed in the reviewed literature.

Alternative Names: this compound, SEL201-88.[1]

Mechanism of Action

SEL201 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of MNK1 and MNK2.[1] This inhibition prevents the phosphorylation of eIF4E at serine 209 (p-eIF4E). The phosphorylation of eIF4E is a critical regulatory step for the initiation of cap-dependent translation of a specific subset of mRNAs that encode for proteins involved in cell proliferation, survival, and angiogenesis, such as c-Myc, Cyclin D1, and Bcl-2. By suppressing p-eIF4E levels, SEL201 effectively downregulates the production of these key oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway

The MAPK/MNK/eIF4E signaling pathway is a key regulator of protein synthesis and cell proliferation. External stimuli, such as growth factors and stress, activate the Ras/Raf/MEK/ERK and p38 MAPK pathways. Activated ERK and p38 then phosphorylate and activate MNK1 and MNK2. Subsequently, activated MNK1/2 phosphorylate eIF4E at Ser209, which enhances the initiation of translation of oncogenic mRNAs. SEL201 directly inhibits MNK1 and MNK2, thereby blocking this cascade.

Preclinical Development

The preclinical development of SEL201 has primarily focused on its anti-leukemic activity in AML models.

In Vitro Efficacy

Studies in various AML cell lines, including MV4-11, MM6, and U937, have shown that SEL201 effectively reduces the phosphorylation of eIF4E at Ser209 in a dose- and time-dependent manner.[6][7] Similar inhibitory effects were observed in primary AML cells derived from patients.[6]

SEL201 has demonstrated potent anti-proliferative activity against AML cell lines. The half-maximal inhibitory concentrations (IC50) for cell viability after 7 days of treatment are summarized in the table below.[7]

| Cell Line | IC50 (µM) |

| MV4-11 | 0.4 |

| MM6 | 1.8 |

In clonogenic assays, SEL201 significantly inhibited the formation of leukemic progenitor colonies (CFU-L) from various AML cell lines and primary patient-derived AML cells.[6] Notably, SEL201 did not show suppressive effects on the colony-forming ability of normal bone marrow-derived CD34+ progenitor cells, suggesting a degree of selectivity for malignant cells.[3]

Treatment with SEL201 has been shown to induce apoptosis in AML cells in a dose- and time-dependent manner. This was demonstrated by an increase in Annexin-V positive cells and the cleavage of apoptotic markers such as PARP and caspase-3.[3]

The combination of SEL201 with other anti-leukemic agents has been investigated. Synergistic or additive effects on the inhibition of AML cell growth have been observed when SEL201 is combined with the mTOR inhibitor rapamycin or the hypomethylating agent 5'-azacytidine.[2]

In Vivo Efficacy

Publicly available data on the in vivo efficacy of SEL201 in animal models of AML is limited. However, studies in other cancer models, such as KIT-mutant melanoma and breast cancer, have shown potent antitumor and anti-metastatic effects.[3]

Preclinical Toxicology and IND-Enabling Studies

Detailed preclinical toxicology and Investigational New Drug (IND)-enabling studies for SEL201 have not been publicly disclosed.[2][8]

Clinical Development

As of the latest available information, there is no public record of SEL201 (this compound) entering clinical trials. While Ryvu Therapeutics has other compounds in clinical development, including other kinase inhibitors, the clinical progression of SEL201 appears to have been discontinued at the preclinical stage.[4][9][10]

Experimental Protocols

The following are representative, detailed protocols for the key in vitro experiments used to characterize the activity of SEL201.

Western Blot for eIF4E Phosphorylation

This protocol describes the detection of phosphorylated eIF4E (Ser209) and total eIF4E in AML cells treated with SEL201.

Materials:

-

AML cell lines (e.g., MV4-11, MM6, U937)

-

Cell culture medium (e.g., RPMI-1640) with supplements

-

SEL201

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-p-eIF4E (Ser209), rabbit anti-total eIF4E

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed AML cells at an appropriate density and allow them to adhere or stabilize in suspension. Treat cells with varying concentrations of SEL201 or DMSO for the desired time points (e.g., 1, 4, 24 hours).

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay according to the manufacturer's instructions.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the p-eIF4E signal to the total eIF4E signal.

WST-1 Cell Viability Assay

This protocol outlines the procedure for assessing the effect of SEL201 on the viability of AML cells using a WST-1 assay.

Materials:

-

AML cell lines

-

96-well cell culture plates

-

SEL201

-

WST-1 reagent

-

Microplate reader

Procedure:

-

Cell Seeding: Seed AML cells into a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

-

Compound Treatment: Prepare serial dilutions of SEL201 and add them to the wells. Include wells with vehicle control (DMSO) and wells with medium only (blank).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 7 days) at 37°C in a humidified CO2 incubator.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

-

Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C.

-

Absorbance Measurement: Shake the plate for 1 minute and then measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Clonogenic Assay in Methylcellulose

This protocol describes the assessment of the effect of SEL201 on the colony-forming ability of AML progenitor cells.

Materials:

-

AML cells or primary patient mononuclear cells

-

Methylcellulose-based medium (e.g., MethoCult™)

-

Iscove's Modified Dulbecco's Medium (IMDM)

-

Fetal bovine serum (FBS)

-

Cytokines (e.g., SCF, IL-3, IL-6, G-CSF, GM-CSF)

-

SEL201

-

35 mm petri dishes

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of AML cells at a known concentration.

-

Plating: In a sterile tube, mix the cells with the methylcellulose medium, cytokines, and the desired concentrations of SEL201 or vehicle control.

-

Incubation: Dispense the mixture into 35 mm petri dishes using a syringe with a blunt-end needle to avoid air bubbles. Place the dishes in a larger plate with a water dish to maintain humidity and incubate at 37°C in a CO2 incubator for 10-14 days.

-

Colony Counting: After the incubation period, count the number of colonies in each dish using an inverted microscope.

-

Data Analysis: Express the colony counts in the treated groups as a percentage of the colony count in the vehicle control group.

Conclusion

SEL201 (this compound) is a potent MNK1/2 inhibitor with demonstrated preclinical activity against Acute Myeloid Leukemia. Its mechanism of action, involving the suppression of eIF4E phosphorylation, provides a strong rationale for its development as an anti-cancer therapeutic. While in vitro studies have shown promising results, including potent anti-proliferative and pro-apoptotic effects, the lack of publicly available in vivo efficacy data in AML models and the apparent discontinuation of its clinical development suggest that further investigation would be necessary to fully elucidate its therapeutic potential. This technical guide provides a comprehensive summary of the currently available information on SEL201 for the scientific and drug development community.

References

- 1. accessnewswire.com [accessnewswire.com]

- 2. 3-Chloropyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aaci-cancer.org [aaci-cancer.org]

- 4. Ryvu Announces First Patient Dosed in Phase I/II Study of RVU120 (SEL120) in Patients with Relapsed/Refractory Metastatic or Advanced Solid Tumors and CMO Transition [prnewswire.com]

- 5. researchgate.net [researchgate.net]

- 6. Ryvu Therapeutics SA - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 7. How to develop a standard operating procedure for sorting unfixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dfhcc.harvard.edu [dfhcc.harvard.edu]

- 9. Ryvu Therapeutics — Rebalancing R&D pipeline towards clinical stage - Edison Group [edisongroup.com]

- 10. Ryvu Therapeutics | Blood Cancer United [bloodcancerunited.org]

The SIK2 Inhibitor ARN-3236 (SLV-2436): A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data on ARN-3236 (formerly known as SLV-2436), a potent and selective small-molecule inhibitor of Salt-Inducible Kinase 2 (SIK2). This document summarizes key findings, details experimental methodologies, and visualizes the compound's mechanism of action and relevant signaling pathways.

Core Compound Properties and Activity

ARN-3236 is an orally bioavailable, ATP-competitive inhibitor of SIK2.[1] It has demonstrated significant anti-cancer activity, particularly in ovarian cancer models, by inhibiting tumor cell growth and sensitizing cancer cells to conventional chemotherapy.[2][3][4]

Kinase Inhibitory Activity

ARN-3236 exhibits high potency and selectivity for SIK2 over other SIK family members, SIK1 and SIK3.[1][5][6]

| Target Kinase | IC50 |

| SIK2 | <1 nM |

| SIK1 | 21.63 nM |

| SIK3 | 6.63 nM |

| Table 1: In vitro kinase inhibitory activity of ARN-3236.[1][5][6] |

In Vitro Anti-Proliferative Activity in Ovarian Cancer Cell Lines

ARN-3236 inhibits the growth of multiple ovarian cancer cell lines, with its efficacy correlating with the endogenous expression levels of SIK2.[2][3][4][7][8]

| Cell Line | Description | IC50 of ARN-3236 (µM) |

| Panel of 10 Ovarian Cancer Cell Lines | High-grade serous and other histologies | 0.8 to 2.6 |

| Table 2: Growth inhibition of ovarian cancer cell lines by ARN-3236.[2][3][4][7][8] |

The IC50 of ARN-3236 was found to be inversely correlated with endogenous SIK2 expression (Pearson r = -0.642, P = 0.03).[2][3][4][7][8]

Mechanism of Action and Signaling Pathways

ARN-3236 exerts its anti-cancer effects through multiple mechanisms, primarily centered on the disruption of mitotic progression and the inhibition of pro-survival signaling pathways. SIK2 is a centrosome kinase that plays a critical role in mitotic spindle formation.[2][3][4]

Disruption of Mitosis

Inhibition of SIK2 by ARN-3236 leads to:

-

Uncoupling of the centrosome from the nucleus during interphase.[2][3][9]

-

Induction of tetraploidy and subsequent apoptotic cell death .[2][3]

Inhibition of Pro-Survival Signaling

ARN-3236 has been shown to attenuate the AKT/survivin signaling pathway, a key regulator of cell survival and apoptosis resistance.[2][3][9] Inhibition of SIK2 by ARN-3236 leads to a reduction in the phosphorylation of AKT at both Serine 473 and Threonine 308, which subsequently downregulates the expression of survivin, an inhibitor of apoptosis protein.[2][9][10]

Broader research indicates that SIK2 is involved in several signaling pathways relevant to cancer, including the PI3K-Akt-mTOR, Hippo-YAP, LKB1-HDAC, and cAMP-PKA axes.[11][12][13] Therefore, the effects of ARN-3236 may be more pleiotropic.

Synergy with Chemotherapy

A significant finding in preclinical studies is the ability of ARN-3236 to sensitize ovarian cancer cells to taxane-based chemotherapy, specifically paclitaxel.[2][3][4][8] More recent studies have also shown that another SIK2 inhibitor, ARN-3261, can sensitize ovarian cancer cells to carboplatin, suggesting a broader potential for SIK2 inhibition in combination therapies.[14]

In Vivo Efficacy in Ovarian Cancer Xenograft Models

In murine xenograft models of ovarian cancer, the combination of ARN-3236 with paclitaxel resulted in significantly greater tumor growth inhibition compared to either agent alone.[2][3][15]

| Xenograft Model | Treatment | Outcome | P-value |

| SKOv3ip | ARN-3236 + Paclitaxel vs. Paclitaxel alone | Greater inhibition of tumor growth | P = 0.028 |

| OVCAR8 | ARN-3236 + Paclitaxel vs. Paclitaxel alone | Significant inhibition only with combined treatment | P = 0.02 |

| Table 3: In vivo synergistic effects of ARN-3236 with paclitaxel.[2][3] |

Experimental Protocols

The following are summaries of the key experimental methodologies used in the preclinical evaluation of ARN-3236.

Cell Viability and Drug Sensitivity Assays

-

Objective: To determine the IC50 of ARN-3236 and its effect on paclitaxel sensitivity.

-

Method: Sulforhodamine B (SRB) assay.

-

Protocol Outline:

-

Ovarian cancer cells (e.g., OC316, OVCAR8) are seeded in 96-well plates (e.g., 8,000 cells/well).[2][8][15]

-

Cells are treated with varying concentrations of ARN-3236 or DMSO (vehicle control) for 24 hours.[8][15]

-

Increasing concentrations of paclitaxel are then added, and the cells are incubated for an additional 72 hours.[8][15]

-

Cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability.

-

Combination Index (CI) values can be calculated using software like CalcuSyn to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[2]

-

Western Blot Analysis

-

Objective: To assess the impact of ARN-3236 on protein expression and phosphorylation within the AKT/survivin pathway.

-

Protocol Outline:

-

Cells (e.g., SKOv3) are treated with ARN-3236 or transfected with SIK2 siRNA for a specified time (e.g., 48 hours).[10]

-

Cell lysates are collected, and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies against target proteins (e.g., AKT-pS473, AKT-pT308, total AKT, survivin).[9][10]

-

A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized to determine protein levels.

-

Animal Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of ARN-3236 alone and in combination with paclitaxel.

-

Animal Model: Immunodeficient mice (e.g., nu/nu mice).[2][15]

-

Protocol Outline:

-

Ovarian cancer cells (e.g., SKOv3ip) are inoculated intraperitoneally (i.p.) or subcutaneously into mice.[2][15]

-

Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, ARN-3236 alone, paclitaxel alone, ARN-3236 + paclitaxel).

-

ARN-3236 is administered orally (e.g., once daily), and paclitaxel is administered via injection (e.g., intraperitoneally).[2][5]

-

Tumor growth is monitored over time. At the end of the study, mice are sacrificed, and tumors are excised and weighed.[2][15]

-

Summary and Future Directions

ARN-3236 (this compound) is a potent and selective SIK2 inhibitor with promising preclinical anti-cancer activity, particularly in ovarian cancer. Its mechanism of action involves the disruption of mitosis and inhibition of the pro-survival AKT/survivin pathway. Notably, ARN-3236 enhances the efficacy of paclitaxel both in vitro and in vivo. These findings establish SIK2 as a viable therapeutic target in oncology and support the further clinical development of SIK2 inhibitors like ARN-3236 as both monotherapies and in combination with standard-of-care chemotherapies. Further research is warranted to explore the efficacy of ARN-3236 in other cancer types with SIK2 overexpression and to fully elucidate its impact on the broader SIK2-related signaling network.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy | Semantic Scholar [semanticscholar.org]

- 12. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Unraveling the Pharmacokinetic Profile of SLV-2436 (SEL201): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-2436, also known as SEL201, is a potent and ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are crucial downstream effectors in the MAPK signaling pathway, playing a significant role in mRNA translation and the regulation of processes involved in cell growth, proliferation, and survival. The inhibition of MNK1 and MNK2 presents a promising therapeutic strategy for various oncological and inflammatory conditions. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, detailed experimental methodologies where accessible, and a visualization of its relevant signaling pathway.

Pharmacokinetic Profile

Currently, detailed quantitative pharmacokinetic data for this compound in the public domain is limited, reflecting its status as a compound in the preclinical and early clinical stages of development. The available information, primarily from in vivo studies in mice, provides initial insights into its pharmacokinetic behavior.

Data Summary

The following table summarizes the known in vivo pharmacokinetic parameters for this compound (SEL201) in mice. It is important to note that a complete pharmacokinetic profile with parameters such as Cmax, Tmax, AUC, half-life, and bioavailability is not yet fully characterized in publicly available literature.

| Parameter | Value | Species | Dosing Route | Dose | Notes |

| Plasma Concentration | 125 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 10 mg/kg | Concentration measured 4 hours after the fifth dose. |

| Plasma Concentration | 1,299 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 25 mg/kg | Concentration measured 4 hours after the fifth dose. |

| Plasma Concentration | 2,075 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 50 mg/kg | Concentration measured 4 hours after the fifth dose. |

| Plasma Concentration | 9 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 10 mg/kg | Concentration measured 24 hours after the fifth dose. |

| Plasma Concentration | 73 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 25 mg/kg | Concentration measured 24 hours after the fifth dose. |

| Plasma Concentration | 124 ng/mL | C57BL/6 Mice | Oral (p.o.), twice daily for 5 doses | 50 mg/kg | Concentration measured 24 hours after the fifth dose. |

Data sourced from publicly available information on preclinical studies.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of this compound are not extensively published. However, based on standard preclinical pharmacokinetic study designs, the following methodologies are inferred.

In Vivo Pharmacokinetic Study in Mice

-

Animal Model: CD-1 or C57BL/6 mice are commonly used for such studies.

-

Housing and Acclimatization: Animals are typically housed in a controlled environment with a standard diet and water ad libitum, and allowed to acclimatize for a specific period before the study.

-

Drug Formulation and Administration: For oral administration, this compound is typically formulated in a vehicle such as a solution or suspension. For intravenous administration, it is dissolved in a suitable solvent. The formulation is administered at a specific volume-to-weight ratio.

-

Dosing:

-

Single Dose Studies: Animals receive a single oral or intravenous dose of this compound.

-

Repeat Dose Studies: Animals receive multiple doses at specified intervals (e.g., twice daily for five days).

-

-

Sample Collection: Blood samples are collected at predetermined time points post-dosing via methods such as tail vein or retro-orbital bleeding. Plasma is then separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated bioanalytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters.

Metabolism and Excretion

As of the current available information, specific details regarding the metabolic pathways and excretion routes of this compound have not been publicly disclosed. Further studies are required to elucidate the biotransformation of the compound, identify its major metabolites, and determine the primary routes of elimination from the body.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by inhibiting MNK1 and MNK2, which are key kinases in the MAPK signaling cascade. The following diagram illustrates the canonical signaling pathway.

Caption: MNK1/2 Signaling Pathway and the inhibitory action of this compound.

Pathway Description: Extracellular signals such as growth factors and cytokines activate receptor tyrosine kinases at the cell membrane. This triggers a cascade of intracellular signaling through the RAS/RAF/MEK/ERK pathway, and in parallel, the p38 MAPK pathway can also be activated by cellular stress. Both ERK1/2 and p38 MAPK converge on and phosphorylate MNK1 and MNK2, leading to their activation. Activated MNK1/2 then phosphorylates the eukaryotic translation initiation factor 4E (eIF4E). Phosphorylated eIF4E plays a critical role in the initiation of cap-dependent mRNA translation of key oncogenes and pro-inflammatory cytokines, thereby promoting cell proliferation, survival, and angiogenesis. This compound acts as a potent inhibitor of MNK1/2, blocking the phosphorylation of eIF4E and subsequently inhibiting the translation of proteins crucial for tumor growth and inflammation.

Conclusion

The current understanding of the pharmacokinetics of this compound (SEL201) is in its nascent stages, with initial in vivo data in mice suggesting dose-dependent plasma exposure. As a potent MNK1/2 inhibitor, its mechanism of action is well-defined within the MAPK signaling pathway, offering a clear rationale for its therapeutic potential. Further comprehensive studies are necessary to fully elucidate its absorption, distribution, metabolism, and excretion profile, which will be critical for its continued clinical development. This guide serves as a foundational resource for professionals in the field, summarizing the existing knowledge and highlighting the areas for future investigation.

Preliminary Investigation of SLV-2436: A MNK1/2 Inhibitor for KIT-Mutant Melanoma

An In-depth Technical Guide

This whitepaper provides a detailed overview of the preclinical data and effects of SLV-2436 (also known as SEL201), a potent and ATP-competitive inhibitor of MAP kinase-interacting serine/threonine kinases 1 and 2 (MNK1 and MNK2). The primary focus of this document is on the therapeutic potential of this compound in the context of KIT-mutant melanoma, a subtype of melanoma that is often challenging to treat with existing therapies. This paper will summarize key quantitative data, outline detailed experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor targeting MNK1 and MNK2, kinases that play a crucial role in regulating protein synthesis through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E).[1] In many cancers, including KIT-mutant melanoma, the signaling pathways that activate MNK1/2 are constitutively active, leading to aberrant cell growth, proliferation, and metastasis. By inhibiting MNK1/2, this compound aims to block the oncogenic effects of eIF4E phosphorylation.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound, primarily derived from studies on KIT-mutant melanoma cell lines and corresponding animal models.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| MNK1 IC50 | 10.8 nM | Biochemical Assay | Zhan et al., 2017 |

| MNK2 IC50 | 5.4 nM | Biochemical Assay | Zhan et al., 2017 |

| Effect on p-eIF4E | Significant reduction at 2.5 µM | D4M.3a melanoma cells | [2] |

| Inhibition of Cell Migration | Significant reduction | HBL and MM111 melanoma cells | [3] |

| Inhibition of Invasion | Significant reduction at 2.5 µM | D4M.3a, A375, and LWT1 melanoma cells | [2] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Dose | Route of Administration | Time Point | Mean Plasma Concentration (ng/mL) | Reference |

| 5 mg/kg | Oral (p.o.) | 15 min | ~100 | Zhan et al., 2017 |

| 5 mg/kg | Oral (p.o.) | 1 hr | ~50 | Zhan et al., 2017 |

| 5 mg/kg | Oral (p.o.) | 4 hr | ~20 | Zhan et al., 2017 |

| 2 mg/kg | Intravenous (i.v.) | 5 min | ~500 | Zhan et al., 2017 |

| 2 mg/kg | Intravenous (i.v.) | 1 hr | ~50 | Zhan et al., 2017 |

| 2 mg/kg | Intravenous (i.v.) | 4 hr | ~10 | Zhan et al., 2017 |

Table 3: In Vivo Efficacy of this compound in a KIT-Mutant Melanoma Xenograft Model

| Treatment Group | Dosing Schedule | Endpoint | Result | Reference |

| Vehicle Control | Daily | Tumor Volume | Progressive tumor growth | Zhan et al., 2017 |

| This compound (50 mg/kg) | Daily (p.o.) | Tumor Volume | Significant reduction in tumor growth | Zhan et al., 2017 |

| Vehicle Control | - | Lung Metastasis | Numerous metastatic nodules | [2] |

| This compound (50 mg/kg) | Daily (p.o.) | Lung Metastasis | Significant reduction in metastatic burden | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this whitepaper.

KINOMEscan Competitive Binding Assay

The KINOMEscan assay is a competition-based binding assay used to determine the selectivity of kinase inhibitors. The general protocol is as follows:

-

Kinase-tagged Phage: A DNA-tagged kinase of interest is used.

-

Immobilized Ligand: A proprietary, immobilized, active-site directed ligand is coated on beads.

-

Competition: The kinase-tagged phage, the test compound (this compound), and the immobilized ligand are combined. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

-

Quantification: The amount of kinase-tagged phage bound to the beads is quantified using qPCR. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.

-

Selectivity Profiling: The assay is performed against a large panel of kinases to determine the selectivity profile of the inhibitor.

Western Blot Analysis for p-eIF4E and eIF4E

This protocol is used to determine the levels of total and phosphorylated eIF4E in cells treated with this compound.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-eIF4E (Ser209) and total eIF4E.

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Transwell Migration and Invasion Assays

These assays are used to assess the effect of this compound on the migratory and invasive potential of melanoma cells.

-

Cell Preparation: Melanoma cells are serum-starved for 24 hours prior to the assay.

-

Chamber Setup: For the migration assay, cells are seeded in the upper chamber of a Transwell insert (8 µm pore size). For the invasion assay, the insert is pre-coated with Matrigel.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum (FBS).

-

Treatment: this compound or vehicle control is added to the upper chamber with the cells.

-

Incubation: The plates are incubated for 24-48 hours to allow for cell migration or invasion.

-

Cell Removal: Non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.

-

Staining and Quantification: The cells that have migrated/invaded to the lower surface of the membrane are fixed with methanol and stained with crystal violet. The number of stained cells is counted under a microscope.[4][5][6]

In Vivo Xenograft Model of KIT-Mutant Melanoma

This protocol describes the in vivo efficacy studies of this compound.

-

Cell Implantation: Human KIT-mutant melanoma cells (e.g., HBL or MM111) are subcutaneously injected into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment groups and dosed orally with either vehicle control or this compound (e.g., 50 mg/kg daily).

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Metastasis Assessment: For metastasis studies, after a set period of treatment, mice are euthanized, and their lungs are harvested. The number of metastatic nodules on the lung surface is counted.

-

Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows related to the investigation of this compound.

Caption: Signaling pathway targeted by this compound in KIT-mutant melanoma.

Caption: Experimental workflow for the preclinical evaluation of this compound.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. JCI - MNK1/2 inhibition limits oncogenicity and metastasis of KIT-mutant melanoma [jci.org]

- 4. Transwell migration assay [bio-protocol.org]

- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of SLV-2436, a Cannabinoid CB1 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction: SLV-2436 is identified as a cannabinoid CB1 receptor antagonist. The CB1 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and is a key therapeutic target for various neurological and metabolic disorders. Characterizing the in vitro pharmacological profile of compounds like this compound is a critical step in the drug discovery process. These application notes provide detailed protocols for three essential in vitro assays to determine the binding affinity, functional activity, and downstream signaling effects of this compound at the human CB1 receptor.

Data Presentation

The following tables summarize representative quantitative data for a typical CB1 receptor antagonist, which will be referred to as this compound for illustrative purposes.

Table 1: Radioligand Binding Affinity of this compound at Human CB1 Receptors

| Radioligand | Test Compound | Ki (nM) |

| [3H]-CP55,940 | This compound | 15.2 ± 1.8 |

Ki values are derived from competitive binding assays and represent the mean ± SEM of at least three independent experiments.

Table 2: Functional Antagonist Activity of this compound in a GTPγS Binding Assay

| Agonist | Test Compound | IC50 (nM) |

| CP55,940 (EC80) | This compound | 45.7 ± 5.3 |

IC50 values represent the concentration of this compound that inhibits 50% of the specific binding of [35S]GTPγS stimulated by a potent CB1 agonist, CP55,940. Values are the mean ± SEM of at least three independent experiments.

Table 3: Inhibition of Agonist-Induced cAMP Modulation by this compound

| Agonist | Test Compound | IC50 (nM) |

| Forskolin + CP55,940 | This compound | 68.3 ± 7.9 |

IC50 values represent the concentration of this compound that reverses 50% of the inhibition of forskolin-stimulated cAMP production by the CB1 agonist CP55,940. Values are the mean ± SEM of at least three independent experiments.

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membranes from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-CP55,940.

-

Non-specific binding control: A high concentration of a potent, unlabeled CB1 ligand (e.g., 10 µM CP55,940).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[1]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine the cell membranes (typically 3-20 µg of protein per well), the radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or the non-specific binding control.[1]

-

The final assay volume is typically 250 µL.[1]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be presoaked in a solution like 0.3% polyethyleneimine (PEI).[1]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]

-

Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation at the CB1 receptor.

Materials:

-

Membranes from cells stably expressing the human CB1 receptor.

-

[35S]GTPγS.

-

GTPγS (unlabeled).

-

CB1 receptor agonist (e.g., CP55,940).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine 5'-diphosphate).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

Pre-incubate the cell membranes with this compound for 15-30 minutes at 30°C.

-

Add the CB1 agonist at a concentration that produces approximately 80% of its maximal effect (EC80).

-

Initiate the binding reaction by adding [35S]GTPγS (typically 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a microplate scintillation counter.

-

Plot the concentration of this compound against the percentage of inhibition of agonist-stimulated [35S]GTPγS binding to determine the IC50 value.

Cyclic AMP (cAMP) Functional Assay

This assay assesses the ability of this compound to block the agonist-mediated inhibition of adenylyl cyclase, a downstream effector of the Gi/o-coupled CB1 receptor.[2]

Materials:

-

Whole cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells).

-

CB1 receptor agonist (e.g., CP55,940).

-

Test Compound: this compound.

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor).

-

Cell culture medium.

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

96-well or 384-well microplates.

Protocol:

-

Seed the cells in microplates and allow them to adhere overnight.

-

Wash the cells with serum-free medium or assay buffer.

-

Pre-incubate the cells with various concentrations of this compound in the presence of IBMX for 15-30 minutes at 37°C.

-

Add the CB1 agonist (at its EC80 concentration) and forskolin to stimulate cAMP production.

-

Incubate for 20-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Generate a dose-response curve by plotting the concentration of this compound against the reversal of agonist-induced inhibition of cAMP production to determine the IC50 value.

Mandatory Visualizations

Caption: CB1 Receptor Signaling and Antagonism by this compound.

Caption: Workflow for In Vitro Characterization of this compound.

References

Application Notes and Protocols for SLV-2436 (ARN-3236) in Cancer Cell Treatment

Introduction

These application notes provide a comprehensive overview of the preclinical evaluation of SLV-2436, a potent and selective inhibitor of Salt-Inducible Kinase 2 (SIK2). Due to the absence of publicly available data for a compound designated "this compound," this document focuses on the well-characterized SIK2 inhibitor, ARN-3236 , as a proxy. SIK2 is a serine/threonine kinase implicated in the regulation of mitotic progression, and its overexpression has been observed in several cancers, including approximately 30% of high-grade serous ovarian cancers.[1] Inhibition of SIK2 with ARN-3236 has been shown to disrupt centrosome function, induce cell cycle arrest and apoptosis, and sensitize cancer cells to conventional chemotherapeutic agents like paclitaxel.[1][2]

These notes are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics. The provided protocols and data summaries are based on published preclinical studies and are intended to serve as a guide for in vitro and in vivo experimentation.

Mechanism of Action & Signaling Pathway

ARN-3236 functions as an ATP-competitive inhibitor of SIK2, with a high degree of selectivity over other SIK isoforms and AMPK family members.[1] The primary mechanism by which SIK2 inhibition impacts cancer cells is through the disruption of mitotic processes. SIK2 is essential for the formation of the bipolar mitotic spindle, and its inhibition leads to centrosome splitting failure and prometaphase arrest.[1][2] This mitotic catastrophe ultimately triggers apoptotic cell death.[2]

Furthermore, ARN-3236 has been shown to attenuate the pro-survival AKT/survivin signaling pathway.[1][2] Inhibition of SIK2 leads to reduced phosphorylation of AKT at both Serine 473 and Threonine 308, and a subsequent decrease in the expression of survivin, an inhibitor of apoptosis protein that is often linked to chemotherapy resistance.[2]

Caption: Signaling pathway of ARN-3236 (this compound) in cancer cells.

Data Presentation: In Vitro Efficacy of ARN-3236

The following tables summarize the quantitative data from in vitro studies on various ovarian cancer cell lines.

Table 1: Growth Inhibition of Ovarian Cancer Cell Lines by ARN-3236

| Cell Line | IC50 of ARN-3236 (µM) | Treatment Duration |

| ES2 | 1.22 | 72 hours[1] |

| SKOv3 | 1.23 | 72 hours[1] |

| OVCAR3 | 2.58 | 72 hours[1] |

| A2780 | 0.93 | 72 hours[1] |

| HEY | 0.8 | 72 hours[1] |

| OC316 | 1.63 | 72 hours[1] |

| IGROV1 | 2.51 | 72 hours[1] |

| UPN251 | 2.42 | 72 hours[1] |

| OVCAR8 | 1.56 | 72 hours[1] |

| OVCAR5 | 1.19 | 72 hours[1] |

Table 2: Effect of ARN-3236 on Cell Cycle and Apoptosis in SKOv3 Cells

| Treatment | Duration | Effect |

| ARN-3236 (1 µM) | 48 hours | G2/M Arrest[2] |

| ARN-3236 (1 µM) | 24 hours | Induction of Apoptosis[2] |

| ARN-3236 (1 µM) + Paclitaxel (3 nM) | 24h (ARN-3236) then 72h (Paclitaxel) | Enhanced Apoptosis[2] |

Experimental Protocols

Protocol 1: Cell Viability Assay (Sulforhodamine B Assay)

This protocol is for determining the growth inhibitory effect of ARN-3236 on cancer cells.

Caption: Workflow for the Cell Viability (SRB) Assay.

Materials:

-

Cancer cell lines (e.g., SKOv3, OVCAR8)

-

Complete cell culture medium

-

96-well plates

-

ARN-3236 stock solution (in DMSO)

-

DMSO (vehicle control)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of approximately 8,000 cells per well and incubate for 16 hours.[2]

-

Treat the cells with various concentrations of ARN-3236 (e.g., 0-10 µM) or DMSO as a vehicle control.

-

Incubate the plates for 72 hours.[1]

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by ARN-3236, alone or in combination with other drugs.

Materials:

-

Cancer cell lines

-

6-well plates

-

ARN-3236

-

Paclitaxel (or other chemotherapeutic agent)

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates.

-

For combination studies, treat cells with ARN-3236 (e.g., 1 µM) for 24 hours.[2]

-

Add the second compound (e.g., paclitaxel at 3 nM) and incubate for an additional 72 hours.[2]

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of ARN-3236 on cell cycle progression.

Materials:

-

Cancer cell lines

-

6-well plates

-

ARN-3236

-

PBS

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates.

-

Treat cells with ARN-3236 (e.g., 1 µM) for 48 hours.[2]

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content by flow cytometry.

Protocol 4: Western Blot Analysis for SIK2 and AKT/Survivin Pathway

This protocol is for assessing the impact of ARN-3236 on protein expression and phosphorylation.

Caption: Workflow for Western Blot Analysis.

Materials:

-

Cancer cell lines

-

ARN-3236

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-SIK2(S358), anti-SIK2, anti-p-AKT(S473), anti-p-AKT(T308), anti-AKT, anti-survivin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with ARN-3236 at the desired concentration and duration (e.g., 48 hours).[2]

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Studies

In preclinical xenograft models using SKOv3ip and OVCAR8 ovarian cancer cells, oral administration of ARN-3236 in combination with paclitaxel resulted in significantly greater tumor growth inhibition compared to paclitaxel alone.[1][2] A typical in vivo treatment regimen involved daily oral dosing of ARN-3236 for 3 to 4 weeks.[3]

Conclusion

The SIK2 inhibitor ARN-3236 (herein referred to as this compound for the purpose of this report) demonstrates significant anti-cancer activity in preclinical models of ovarian cancer. It inhibits cell growth, induces cell cycle arrest and apoptosis, and enhances the efficacy of paclitaxel. The provided protocols offer a framework for further investigation into the therapeutic potential of SIK2 inhibition in various cancer types. The duration of treatment is a critical parameter, with in vitro effects observable within 24 to 72 hours, while in vivo studies may require several weeks of administration to achieve significant tumor growth inhibition. These application notes should serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

- 1. A Novel Compound ARN-3236 Inhibits Salt-Inducible Kinase 2 and Sensitizes Ovarian Cancer Cell Lines and Xenografts to Paclitaxel | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 2. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SLV-2436 (SEL201) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLV-2436, also known as SEL201, is a potent and ATP-competitive inhibitor of MAP kinase-interacting kinases 1 and 2 (MNK1 and MNK2). By targeting these kinases, this compound effectively suppresses the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209. This post-translational modification is a critical step in the translation of a subset of mRNAs encoding proteins involved in cell proliferation, survival, and oncogenesis. Preclinical studies have demonstrated the anti-leukemic activity of this compound in acute myeloid leukemia (AML) models and its ability to reduce the oncogenicity and metastatic potential of KIT-mutant melanoma. These findings highlight this compound as a promising therapeutic candidate for cancers dependent on the MNK-eIF4E signaling axis.

These application notes provide a summary of the key findings and detailed protocols for essential in vitro and in vivo assays to facilitate further research and development of this compound.

Data Presentation

In Vitro Efficacy of this compound

| Parameter | Target/Cell Line | IC50 Value | Reference |

| Kinase Inhibition | MNK1 | 10.8 nM | [cite] |

| MNK2 | 5.4 nM | [cite] | |

| Cell Viability (AML) | MV4-11 | 0.4 µM | [1] |

| MM6 | 1.8 µM | [1] | |

| U937 | Not specified | [1] | |

| KG-1 | 6.91 ± 2.2 µM (RGFP966, another MNK inhibitor) | [2] | |

| MOLM-13 | 2.8 ± 0.9 µM (RGFP966, another MNK inhibitor) | [2] |

Note: Data for some cell lines is for a different MNK inhibitor (RGFP966) and is provided for comparative purposes.

In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value | Conditions | Reference |

| Dosing | 5, 10, 25, 50 mg/kg | Single oral gavage or twice daily | [cite] |

| Plasma Concentration (24h) | 9, 73, 124 ng/mL | For 10, 25, 50 mg/kg twice daily doses | [cite] |

| Tolerability | Well-tolerated | 50 mg/kg twice daily for 37 days | [cite] |

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits MNK1/2, blocking eIF4E phosphorylation and oncogenic protein translation.

Experimental Workflow: Western Blot for p-eIF4E

Caption: Workflow for assessing p-eIF4E levels by Western blot after this compound treatment.

Experimental Protocols

Protocol 1: Western Blot for Phospho-eIF4E (Ser209)

This protocol details the procedure for assessing the phosphorylation status of eIF4E in response to this compound treatment.

Materials:

-

AML (e.g., MV4-11, MOLM-13) or melanoma (e.g., SK-MEL-28) cell lines

-

This compound (SEL201)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 4, 24 hours). Include a vehicle control (DMSO).[1]

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Prepare protein lysates in Laemmli buffer and denature at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

-

Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C. Recommended dilutions: p-eIF4E (1:1000), total eIF4E (1:1000).[5][7][8]

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities and normalize the p-eIF4E signal to total eIF4E and the loading control.

-

Protocol 2: Leukemic Progenitor Colony Forming Assay

This assay assesses the effect of this compound on the clonogenic potential of AML cells.[9]

Materials:

-

AML cell lines or primary patient-derived AML cells

-

This compound

-

IMDM with 2% FBS

-

MethoCult™ GF H4434 medium (or similar methylcellulose-based medium)[10]

-

35 mm petri dishes

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Preparation and Treatment:

-

Prepare a single-cell suspension of AML cells.

-

Treat cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours).

-

-

Plating in Methylcellulose:

-

Wash the treated cells to remove the compound.

-

Resuspend a defined number of cells (e.g., 5,000) in IMDM with 2% FBS.[10]

-

Mix the cell suspension with MethoCult™ medium.

-

Plate the mixture in duplicate or triplicate into 35 mm petri dishes.

-

-

Incubation and Colony Counting:

-

Data Analysis:

-

Calculate the average number of colonies for each treatment condition.

-

Express the results as a percentage of the vehicle-treated control.

-

Protocol 3: In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a melanoma or AML xenograft model.[6][11][12][13]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID, NSG)

-

Melanoma (e.g., SK-MEL-28) or AML (e.g., MV4-11) cells

-

Matrigel (for subcutaneous injections)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Anesthesia and euthanasia reagents

Procedure:

-

Cell Implantation:

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor development (palpation for subcutaneous tumors, or signs of leukemia for intravenous models).

-

Once tumors reach a palpable size (e.g., 100-200 mm³) or leukemia is established, randomize the mice into treatment and control groups.[14]

-

-

Drug Administration:

-

Administer this compound via oral gavage at predetermined doses and schedules (e.g., 50 mg/kg, twice daily).

-

Administer vehicle to the control group.

-

-

Monitoring and Endpoint:

-